5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The furan ring is substituted at the 2-position with an anilide . The compound also contains a trifluoromethyl group, which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of several functional groups. The furan ring and the trifluoromethyl group are likely to influence the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely influenced by its functional groups. For example, the trifluoromethyl group is known to influence the acidity and basicity of compounds .Scientific Research Applications
Synthesis and Anti-Bacterial Activities
Furan derivatives have been synthesized with variations to explore their anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The synthesis process typically involves reactions like Suzuki-Miyaura Cross-Coupling, showcasing the compound's potential in addressing antibiotic resistance. Docking studies and molecular dynamics (MD) simulations further validate these compounds' interactions with bacterial targets, indicating a methodological approach to designing effective anti-bacterial agents (Siddiqa et al., 2022).
Antiprotozoal Agents
Another application is in the development of antiprotozoal agents, where furan derivatives are utilized as part of the compound structure. These studies have led to the identification of potent inhibitors against parasitic diseases, demonstrating the therapeutic potential of furan-based compounds in treating protozoal infections (Ismail et al., 2004).
Biobased Polyesters
On the materials science front, furan derivatives are pivotal in the enzymatic synthesis of biobased polyesters, offering a sustainable alternative to petroleum-based polymers. These polymers, derived from biomass, signify the furan compound's role in advancing green chemistry and material science (Jiang et al., 2014).
Organic Synthesis and Drug Development
In organic synthesis, furan derivatives serve as key intermediates for synthesizing a wide array of pharmacologically relevant compounds. Their reactivity has been exploited in various synthetic routes, contributing to the development of new drugs and chemical entities (Martins et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of the compound involves a free radical reaction. NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH). Then C6H5CH (·)CH2CH3 + NBS → C6H5CHBrCH2CH3 + S· and so on .
Biochemical Pathways
The compound affects the biochemical pathways involving the reverse transcriptase enzyme. The -CF3 group in the compound lowers the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction affects the pathway of reverse transcriptase enzyme inhibition.
Result of Action
The compound exhibits improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This results in molecular and cellular effects that inhibit the action of the reverse transcriptase enzyme.
Properties
IUPAC Name |
5-bromo-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO3/c15-12-6-5-11(22-12)13(21)19-7-10(20)8-1-3-9(4-2-8)14(16,17)18/h1-6,10,20H,7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTNVPBWYCDDRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC(=O)C2=CC=C(O2)Br)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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